molecular formula C7H11F2N B13011474 6,6-Difluoro-2-azaspiro[3.4]octane

6,6-Difluoro-2-azaspiro[3.4]octane

Cat. No.: B13011474
M. Wt: 147.17 g/mol
InChI Key: DVSMLRMNQNLDLH-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-azaspiro[34]octane is a chemical compound with the molecular formula C₇H₁₁F₂N It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Chemical Reactions Analysis

6,6-Difluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated amines.

Scientific Research Applications

6,6-Difluoro-2-azaspiro[34]octane has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studiesAdditionally, it may find use in the industrial sector as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6,6-Difluoro-2-azaspiro[3.4]octane can be compared with other similar compounds, such as 2-azaspiro[3.4]octane and its derivatives. While these compounds share a similar spiro structure, the presence of fluorine atoms in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes this compound particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

6,6-difluoro-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-6(3-7)4-10-5-6/h10H,1-5H2

InChI Key

DVSMLRMNQNLDLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC12CNC2)(F)F

Origin of Product

United States

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